molecular formula C15H13NO3 B2814137 4-(Cbz-amino)benzaldehyde CAS No. 71150-68-0

4-(Cbz-amino)benzaldehyde

Cat. No. B2814137
CAS RN: 71150-68-0
M. Wt: 255.273
InChI Key: HAKAEMJHFMVQTE-UHFFFAOYSA-N
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Description

4-(Cbz-amino)benzaldehyde, also known as 4-Aminobenzaldehyde, is a compound with the empirical formula C7H7NO . It can be made into a polymer with certain conductivity and corrosion resistance, and the combination of stainless steel is better than the epoxy resin . It can be used as an intermediate of pharmaceutical and dye, and it is also used in organic synthesis .


Synthesis Analysis

N-Protected amino acids can be easily converted into chiral α-amino aldehydes in a one-pot reaction by activation with CDI followed by reduction with DIBAL-H . This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity .


Molecular Structure Analysis

The molecular weight of 4-(Cbz-amino)benzaldehyde is 121.14 . The SMILES string is NC1=CC=C(C( [H])=O)C=C1 . The InChI is 1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 . The 4-Aminobenzaldehyde molecule contains a total of 16 bonds. There are 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 primary amine (aromatic) .

Scientific Research Applications

Safety And Hazards

Benzaldehyde, which is structurally similar to 4-(Cbz-amino)benzaldehyde, is classified as a combustible liquid. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Benzaldehyde, a key active compound of styrax, has been found to promote the absorption of drugs with a lower oral bioavailability . This suggests that 4-(Cbz-amino)benzaldehyde could potentially be used to enhance drug absorption, representing a promising direction for future research .

properties

IUPAC Name

benzyl N-(4-formylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKAEMJHFMVQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cbz-amino)benzaldehyde

Synthesis routes and methods

Procedure details

Benzyl 4-bromophenylcarbamate (20 g, 65.3 mmol) was taken in anhydrous THF (440 mL) and cooled to −78° C. To this solution, n-BuLi (55 mL, 137.2 mmol) was added dropwise and stirred for 0.5 h at −78° C. To this mixture, DMF (7.6 mL) was added dropwise and the reaction was allowed to warm to room temperature over a period of 5 h. The reaction mixture was quenched with 1 N HCl and then concentrated to remove THF, followed by addition of water. The mixture was extracted with three portions of ethyl acetate. The combined organic phases were washed with H2O, brine, and dried (MgSO4) filtered and concentrated. Trituration with hexanes and then with 20% ethyl acetate in hexanes afforded the title compound as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
440 mL
Type
solvent
Reaction Step Four

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